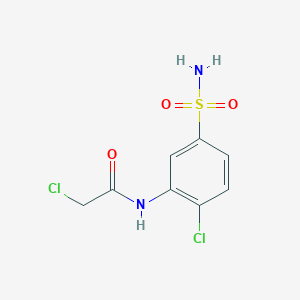

2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide

CAS No.: 1154121-22-8

Cat. No.: VC2805514

Molecular Formula: C8H8Cl2N2O3S

Molecular Weight: 283.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1154121-22-8 |

|---|---|

| Molecular Formula | C8H8Cl2N2O3S |

| Molecular Weight | 283.13 g/mol |

| IUPAC Name | 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide |

| Standard InChI | InChI=1S/C8H8Cl2N2O3S/c9-4-8(13)12-7-3-5(16(11,14)15)1-2-6(7)10/h1-3H,4H2,(H,12,13)(H2,11,14,15) |

| Standard InChI Key | FODGSEJVGHBAOR-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)N)NC(=O)CCl)Cl |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)N)NC(=O)CCl)Cl |

Introduction

2-Chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide is a chemical compound with a molecular formula of C₈H₈N₂O₃SCl₂ and a molecular weight of approximately 283.13 g/mol, although some sources may slightly vary in molecular weight due to differences in calculation or rounding . This compound features a chloroacetamide moiety attached to a sulfonamide group, which enhances its biological activity. The presence of chlorine and sulfonamide groups contributes to its unique properties, making it a subject of interest in medicinal chemistry.

Synthesis and Yield

The synthesis of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide typically involves several chemical steps, although specific details on the synthesis pathway are not widely documented in the provided sources. The yield of this synthesis method is generally reported to be around 70%, with melting points between 492–495 K.

Biological Activities

This compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Sulfonamide derivatives are known for their antibacterial properties, primarily by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. Additionally, compounds similar to 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide have shown potential as inhibitors of carbonic anhydrases, enzymes implicated in cancer progression.

In vitro studies indicate that this compound may induce apoptosis in cancer cell lines, showcasing its potential as an anticancer agent. Its selectivity towards certain biological targets enhances its therapeutic profile.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide, including:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-N-(4-sulfamoylphenyl)acetamide | Similar sulfonamide structure | Antibacterial |

| N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide | Methyl substitution on phenyl ring | Antimicrobial |

| 2-Chloro-N-(4-sulfamoylbenzyl)acetamide | Benzyl substitution instead of phenyl | Anticancer |

These compounds exhibit varying degrees of biological activity due to differences in their substituents, which influence their interaction with biological targets.

Applications and Future Research

The applications of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide span various fields, including medicinal and agricultural chemistry. Interaction studies of this compound focus on its binding affinity with various biological targets, which are crucial for understanding its pharmacokinetics and pharmacodynamics.

Future research should delve deeper into its therapeutic potential, particularly in cancer treatment and antimicrobial therapy, by exploring its mechanism of action and optimizing its structure for improved efficacy and safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume